![molecular formula C14H14N4OS B2701509 4-methyl-3-(5-methylthiophen-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2198359-86-1](/img/structure/B2701509.png)
4-methyl-3-(5-methylthiophen-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS Registry Number, InChI, and SMILES string. These identifiers provide a unique way to represent and search for the compound in chemical databases .
Synthesis Analysis
Synthesis analysis involves studying the methods used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the structure .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products formed .Physical And Chemical Properties Analysis
Physical and chemical properties include things like melting point, boiling point, density, solubility, and stability. These properties can be measured experimentally or predicted using computational methods .Scientific Research Applications
Organometallic Complexes and Catalysis
Organometallic complexes featuring triazole derivatives, like the one , are studied for their unique electronic and structural characteristics. For example, fac-Re(CO)3Cl complexes with pyridyl-triazole ligands demonstrate promising electronic properties due to their ability to undergo redox reactions and exhibit luminescence. These complexes are synthesized through refluxing methods and are characterized by various spectroscopic techniques, indicating their potential in catalysis and material sciences (Anderson et al., 2013). Such compounds are also explored for electrochemical CO2 reduction, showcasing the versatility of triazole derivatives in catalytic applications (Nganga et al., 2017).
Structural Characterization and Material Properties
Triazole derivatives contribute to the development of novel materials with defined crystal structures and potential applications in electronics and photonics. For instance, the structural characterization of isostructural thiazoles reveals insights into molecular conformations and intermolecular interactions, providing a foundation for designing materials with specific optical or electronic properties (Kariuki et al., 2021). Additionally, luminescent rhenium(I) tricarbonyl complexes with pyridine-functionalized ligands exhibit unique photophysical properties, indicative of their potential in light-emitting devices (Li et al., 2012).
Antimicrobial and Antioxidant Activities
The synthesis of triazole derivatives and their evaluation for antimicrobial and antioxidant activities are crucial areas of research. Compounds synthesized with triazole cores have demonstrated significant antimicrobial properties against various pathogenic strains, highlighting their potential in developing new therapeutic agents (Tay et al., 2022). This area of research is vital for addressing the growing concern of antibiotic resistance and the need for novel antimicrobial compounds.
Safety And Hazards
properties
IUPAC Name |
4-methyl-5-(5-methylthiophen-2-yl)-2-(pyridin-2-ylmethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-10-6-7-12(20-10)13-16-18(14(19)17(13)2)9-11-5-3-4-8-15-11/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPVJOFACVYBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NN(C(=O)N2C)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-(5-methylthiophen-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

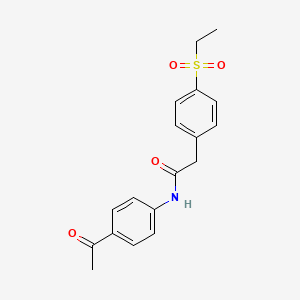
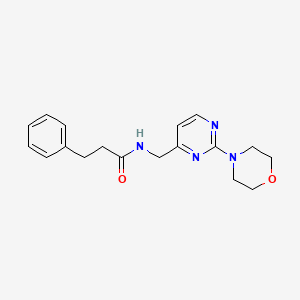
![(4Z)-5-tert-butyl-4-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-2-phenylpyrazol-3-one](/img/structure/B2701428.png)
![1-(6-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/no-structure.png)
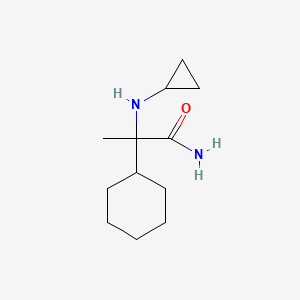

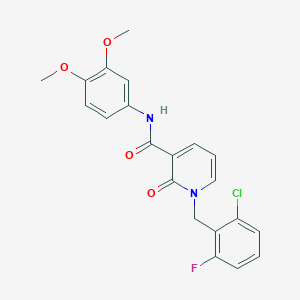
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2701434.png)
![3-[Chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazin-6-yl 5-(trifluoromethyl)-2-pyridinyl sulfide](/img/structure/B2701435.png)
![2-(2-phenoxyethyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2701436.png)
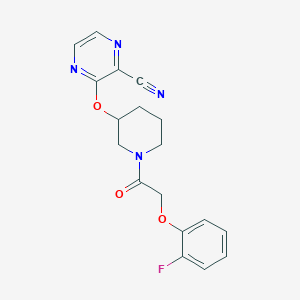
![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2701438.png)
![4-(1,3-benzodioxol-5-yl)-2-(3,4-dichlorostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2701440.png)
![methyl 4-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2701447.png)